molecular formula C10H21Cl2N3O B1398263 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride CAS No. 1219963-84-4

4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride

Cat. No. B1398263
CAS RN: 1219963-84-4
M. Wt: 270.2 g/mol
InChI Key: NPECEHHGSKLLDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride”, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Crystallographic Studies

4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride and its structurally related compounds have been a subject of interest in crystallographic studies. Ullah et al. (2017) examined the crystal structures of compounds structurally related to adoprazine, demonstrating the formation of two-dimensional networks through hydrogen bonds and short contact interactions (Ullah, Altaf, & Mansha, 2017).

Synthesis and Pharmacological Properties

The synthesis and pharmacological properties of derivatives of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride have been explored. For instance, Sonda et al. (2004) synthesized benzamide derivatives as selective serotonin 4 receptor agonists, showing potential as prokinetic agents (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Metabolism Studies

The metabolism of compounds structurally similar to 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride has been studied in the context of antineoplastic tyrosine kinase inhibitors. Gong et al. (2010) identified the main metabolic pathways of flumatinib, a derivative, in human plasma, urine, and feces, highlighting its significance in chronic myelogenous leukemia treatment (Gong, Chen, Deng, & Zhong, 2010).

Synthesis of Derivatives

The synthesis of various derivatives of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride has been a focus in medicinal chemistry. Košak, Brus, & Gobec (2014) presented a straightforward synthesis method for orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, highlighting their importance in drug discovery (Košak, Brus, & Gobec, 2014).

Antimicrobial Activity

Research into the antimicrobial properties of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride derivatives has been conducted. Patel et al. (2012) synthesized thiazolidinone derivatives showing significant antimicrobial activity against various bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).

Antineoplastic Applications

The compound and its derivatives have potential applications in antineoplastic treatments. Harishkumar et al. (2018) synthesized quinoline analogues demonstrating considerable growth inhibition of human cancer cell lines (Harishkumar, Nd, & Santhosha Sm, 2018).

properties

IUPAC Name

4-(piperidin-2-ylmethyl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c14-10-8-13(6-5-12-10)7-9-3-1-2-4-11-9;;/h9,11H,1-8H2,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPECEHHGSKLLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride

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